2,4-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, a 1,2,4-triazole ring, and two dichlorobenzamide groups . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antiallergy and Anticancer Applications
Compounds related to the thiazolyl and triazolyl moieties have been investigated for their potential in medicinal chemistry, particularly in antiallergy and anticancer applications. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing potent effects in rat models, significantly more potent than disodium cromoglycate, a known antiallergy agent (Hargrave et al., 1983). Additionally, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and evaluated for anticancer activity against various cancer cell lines, demonstrating moderate to excellent activity (Ravinaik et al., 2021).
Antimicrobial and Corrosion Inhibition
Research into benzimidazole, benzoxazole, and benzothiazole derivatives has highlighted their broad-spectrum antimicrobial activity against both bacterial and fungal strains. This study illustrates the potential of structurally similar compounds in combating microbial infections (Padalkar et al., 2014). Moreover, benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel in acidic environments, indicating their application in materials science for protecting metals from corrosion (Hu et al., 2016).
Future Directions
Thiazole derivatives, including this compound, have shown diverse biological activities, suggesting that they may have potential applications in the development of new therapeutic agents . Future research could focus on elucidating the specific biological targets of this compound and optimizing its properties for potential therapeutic use.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives generally interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their targets, leading to diverse downstream effects .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from modulation of cellular signaling pathways to direct cytotoxic effects .
properties
IUPAC Name |
2,4-dichloro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N6O2S2/c22-13-6-7-15(16(23)10-13)19(31)25-11-17-27-28-21(29(17)14-4-2-1-3-5-14)33-12-18(30)26-20-24-8-9-32-20/h1-10H,11-12H2,(H,25,31)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFHOWVWHYCOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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